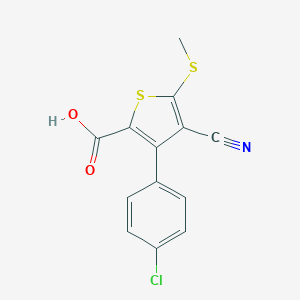

3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

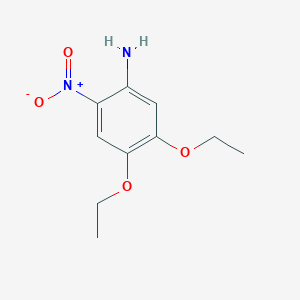

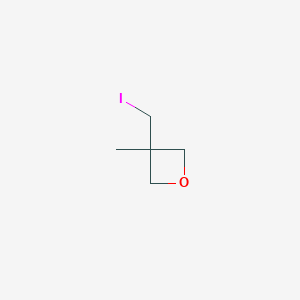

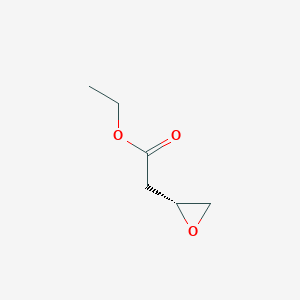

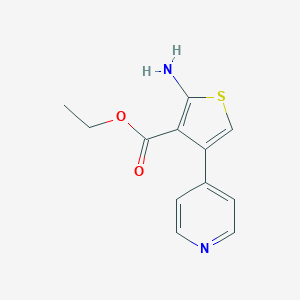

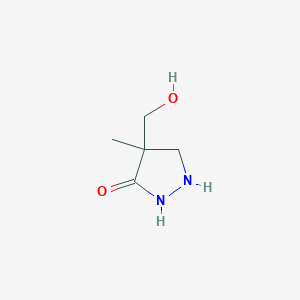

The synthesis of thiophene derivatives has been explored through various methodologies, emphasizing the strategic functionalization of the thiophene core to achieve desired properties. For instance, a method for synthesizing mono- and dialkyl ethers of thiotetronic and α-halogenothiotetronic acids from methyl 3-hydroxythiophene-2-carboxylate by halogenation and subsequent reactions was described, showcasing the flexibility in modifying thiophene derivatives (Corral & Lissavetzky, 1984). Additionally, the synthesis of 5-acyl-2-amino-3-cyanothiophenes from 3-amino-2-cyanothioacrylamides highlighted the potential for creating polyfunctional thiophene derivatives with significant optoelectronic properties (Lugovik et al., 2017).

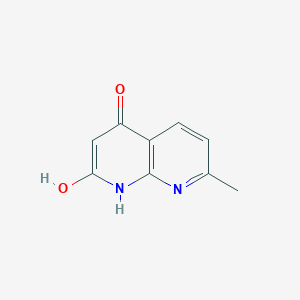

Molecular Structure Analysis

The molecular structure of thiophene derivatives significantly influences their chemical behavior and potential applications. The study of chlorinated thiophenes provided insights into their tautomeric properties and reactions, offering a deeper understanding of the structural dynamics of such compounds (Skramstad et al., 2000). Furthermore, the molecular structure optimization of a novel 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene demonstrated the importance of structure-property relationships, particularly in the context of electronic characteristics and intramolecular interactions (Mabkhot et al., 2016).

Chemical Reactions and Properties

Thiophene derivatives engage in a variety of chemical reactions, reflecting their versatile chemical nature. Cycloaddition reactions of 3-vinylthiophen with different dienophiles exemplify the reactivity of thiophene systems, leading to the formation of complex structures with potential applications in materials science and organic synthesis (Abarca et al., 1987).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and boiling points, are closely tied to their molecular structures. Investigations into water-soluble polythiophene carboxylic acids revealed significant insights into their solution properties and conformational changes, which are critical for applications in electronics and sensing technologies (Kim et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, of thiophene derivatives are integral to their function and application. The rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes highlighted the potential for direct functionalization of thiophenes, facilitating the synthesis of biaryl scaffolds and demonstrating the utility of thiophene derivatives in complex organic synthesis (Zhang et al., 2015).

科学的研究の応用

Synthesis and Chemical Reactivity

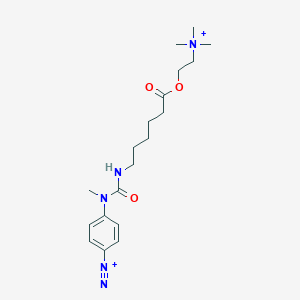

3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid and its derivatives are of significant interest in synthetic organic chemistry due to their reactivity and potential for further functionalization. A study by Lethu et al. (2011) explored the synthesis of this compound through aromatic nucleophilic substitutions and palladium-catalyzed reactions. This work demonstrated the compound's utility in generating a library of ester derivatives evaluated for protein farnesyltransferase inhibitory activity, with some showing promising submicromolar activities Lethu, S., & Dubois, J. (2011). Additionally, the synthesis and antimicrobial activity of Schiff bases derived from similar thiophene compounds have been investigated, showing the versatility of thiophene derivatives in developing new antimicrobial agents Arora, M., Saravanan, J., Mohan, S., & Bhattacharjee, S. (2013).

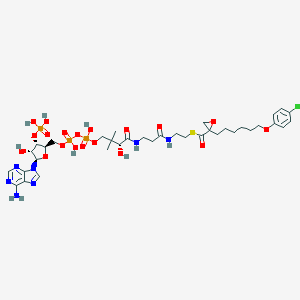

Protein Farnesyltransferase Inhibition

Another critical area of research involves the compound's role as an inhibitor of protein farnesyltransferase, a key enzyme in the post-translational modification of proteins. Lethu, Ginisty, Bosc, and Dubois (2009) discovered that 3-(4-chlorophenyl)-4-cyano-5-thioalkylthiophene 2-carboxylic acids serve as potent farnesyltransferase inhibitors. Their studies highlighted the potential of these compounds in the treatment of diseases related to protein farnesyltransferase activity, emphasizing the importance of the thiophene ring structure in medicinal chemistry Lethu, S., Ginisty, M., Bosc, D., & Dubois, J. (2009).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-chlorophenyl)-4-cyano-5-methylsulfanylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO2S2/c1-18-13-9(6-15)10(11(19-13)12(16)17)7-2-4-8(14)5-3-7/h2-5H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQQTQYIJRVXIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(S1)C(=O)O)C2=CC=C(C=C2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370948 |

Source

|

| Record name | 3-(4-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid | |

CAS RN |

116525-66-7 |

Source

|

| Record name | 3-(4-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。